REACTION_CXSMILES
|
O=[C:2]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:3][C:4](OCC)=[O:5].[NH2:15][NH2:16]>CCO>[O:5]=[C:4]1[NH:16][NH:15][C:2]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:3]1
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)OCC)CC(=O)OCC
|
Name
|
|
Quantity
|
4.38 g
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 80° C. for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from diethyl ether-hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=C(NN1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.79 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 44.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |